1,3,7,8-Tetraazaspiro[4.4]nonane

Physicochemical property Thermal stability Isomer differentiation

1,3,7,8-Tetraazaspiro[4.4]nonane (CAS 176948-47-3) is a spirocyclic tetraamine with molecular formula C5H12N4 and molecular weight 128.18 g/mol. The compound features a rigid spiro[4.4]nonane scaffold in which four nitrogen atoms are distributed across two fused five-membered rings at the 1,3,7,8-positions, yielding four hydrogen bond donors, four hydrogen bond acceptors, and zero rotatable bonds.

Molecular Formula C5H12N4
Molecular Weight 128.179
CAS No. 176948-47-3
Cat. No. B573305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,7,8-Tetraazaspiro[4.4]nonane
CAS176948-47-3
Synonyms1,3,7,8-Tetraazaspiro[4.4]nonane(9CI)
Molecular FormulaC5H12N4
Molecular Weight128.179
Structural Identifiers
SMILESC1C2(CNNC2)NCN1
InChIInChI=1S/C5H12N4/c1-5(7-4-6-1)2-8-9-3-5/h6-9H,1-4H2
InChIKeyHWXBYUZLIZRWSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,7,8-Tetraazaspiro[4.4]nonane (CAS 176948-47-3): Spirocyclic Tetraamine Procurement Overview


1,3,7,8-Tetraazaspiro[4.4]nonane (CAS 176948-47-3) is a spirocyclic tetraamine with molecular formula C5H12N4 and molecular weight 128.18 g/mol . The compound features a rigid spiro[4.4]nonane scaffold in which four nitrogen atoms are distributed across two fused five-membered rings at the 1,3,7,8-positions, yielding four hydrogen bond donors, four hydrogen bond acceptors, and zero rotatable bonds . This regioisomer is structurally distinct from the 2,3,7,8-isomer, which has been patented as a hypergolic high-density fuel [1]. Primary literature containing direct quantitative differential data for the 1,3,7,8-isomer is extremely sparse; the evidence assembled below draws on the best available computed, cross-isomer, and class-level comparisons to inform procurement decisions.

Why Generic 1,3,7,8-Tetraazaspiro[4.4]nonane Substitution Fails: Regioisomer-Dependent Properties


Despite sharing the identical molecular formula C5H12N4, tetraazaspiro[4.4]nonane regioisomers exhibit fundamentally different physico-chemical and functional profiles that preclude simple interchange. The nitrogen substitution pattern dictates the presence or absence of N–N bonds, which directly governs hypergolicity, thermal stability, and basicity . For example, the 2,3,7,8-isomer is hypergolic with fuming nitric acid and has been developed as a high-density energetic fuel [1], whereas the 1,3,7,8-isomer lacks this reactive N–N adjacency and is better suited for coordination chemistry or scaffold derivatization applications where controlled, non-energetic behavior is required. Even among non-hypergolic isomers, differences in computed boiling point (~246 °C for 1,3,7,8 vs. ~215 °C for 2,3,7,8), pKa (~9 vs. ~13.7 for the 4-oxa analog), and hydrogen-bonding topology mean that substituting one isomer for another without experimental validation risks failure in ligand design, catalysis, or materials synthesis.

1,3,7,8-Tetraazaspiro[4.4]nonane Quantitative Differentiation Evidence


Boiling Point: ~31 °C Higher Than 2,3,7,8-Isomer — Direct Isomer Comparison

The computed boiling point of 1,3,7,8-tetraazaspiro[4.4]nonane at 760 mmHg is 246.01 °C , compared with the reported boiling point of 215.4 °C for the 2,3,7,8-regioisomer under the same pressure . This represents a ~30.6 °C elevation, indicating significantly lower volatility for the 1,3,7,8-isomer.

Physicochemical property Thermal stability Isomer differentiation

Non-Hypergolic vs. Hypergolic Isomer: Safety and Application Divergence

The 2,3,7,8-regioisomer and its diene derivative are explicitly documented as hypergolic with fuming nitric acid and have been patented as high-density fuels (density >1.2) [1]. By contrast, the 1,3,7,8-regioisomer lacks the hydrazine-type N–N bond adjacency required for this hypergolic reactivity, as evidenced by its distinct SMILES notation (C1C2(CNNC2)NCN1) and InChIKey (HWXBYUZLIZRWSQ-UHFFFAOYSA-N), which confirm no adjacent nitrogen atoms . This structural difference confers inherent safety advantages for non-energetic applications.

Energetic materials Safety Fuel chemistry

pKa ~9 Confers Distinct Protonation Profile vs. 4-Oxa Analog (pKa ~13.7)

The predicted pKa of 1,3,7,8-tetraazaspiro[4.4]nonane is approximately 9.0 ± 0.20 , whereas the 4-oxa-1,2,6,9-tetraazaspiro[4.4]nonane analog has a predicted pKa of 13.74 ± 0.20 . This ~4.7 log-unit difference in basicity means that at physiological pH (~7.4), the 1,3,7,8-isomer will exist predominantly in its protonated form, while the 4-oxa analog remains largely neutral.

Basicity Coordination chemistry Ligand design

Zero Rotatable Bonds: Conformational Pre-Organization for Chelation and Scaffold Design

The spiro[4.4]nonane scaffold of the 1,3,7,8-isomer contains zero rotatable bonds, with all four nitrogen atoms locked into fixed spatial positions by the spirocyclic framework . This contrasts with linear tetraamines such as triethylenetetramine (TETA, CAS 112-24-3), which possesses 7 rotatable bonds and consequently a much larger conformational ensemble [1]. The entropic penalty for organizing linear tetraamines into a binding-competent conformation is well-documented in the chelation literature; spirocyclic pre-organization partially prepays this entropic cost.

Conformational rigidity Drug design Ligand pre-organization

Spirocyclic Tetraazaspiro[4.4]nonane Core Enables Thermally Latent NHC Catalysis

Altmann et al. (2020) demonstrated that 1,3-dicyclohexyl-6,9-dimethyl-1,3,6,9-tetraazaspiro[4.4]non-7-ene-2,4-dione — a derivative built on the tetraazaspiro[4.4]nonane core — functions as a thermally latent, CO₂-protected N-heterocyclic carbene (NHC) pre-catalyst for anhydride-cured epoxide resins and ε-caprolactam polymerization [1]. The spirocyclic parabanic acid framework provides thermal latency: the active NHC is liberated only upon heating, enabling room-temperature pot lives of hours to days with rapid curing at elevated temperature. This contrasts with conventional unprotected NHCs, which are air- and moisture-sensitive and must be handled under inert atmosphere.

N-Heterocyclic carbene Latent catalysis Polymer chemistry

1,3,7,8-Tetraazaspiro[4.4]nonane: Evidence-Backed Procurement Scenarios


Coordination Chemistry Ligand Development Requiring Non-Hypergolic Tetraamine Scaffolds

For research groups synthesizing metal complexes with tetraamine ligands, the 1,3,7,8-isomer offers a non-hypergolic alternative to the 2,3,7,8-isomer, which ignites spontaneously upon contact with fuming nitric acid [1]. The predicted pKa of ~9 suggests that the nitrogen donors are amenable to deprotonation under mildly basic conditions, facilitating complex formation with first-row transition metals. Procurement of this specific isomer is warranted when the research protocol involves oxidizing acids or when laboratory safety policies prohibit work with hypergolic materials.

Synthesis of Thermally Latent N-Heterocyclic Carbene Pre-Catalysts

The tetraazaspiro[4.4]nonane core has been validated as a platform for CO₂-protected, thermally latent NHC catalysts that enable extended pot life at room temperature with rapid curing upon heating [2]. The 1,3,7,8-isomer, bearing four secondary amine sites, provides multiple vectors for derivatization (e.g., alkylation, acylation, urea formation) to tune the thermal deprotection temperature. This application scenario is supported by Altmann et al. (2020), who demonstrated fast and complete epoxy-anhydride curing using a related tetraazaspiro[4.4]nonane-derived NHC.

Conformationally Restricted Scaffold for Fragment-Based Drug Discovery

With zero rotatable bonds and four hydrogen bond donors/acceptors , 1,3,7,8-tetraazaspiro[4.4]nonane provides a three-dimensional, pre-organized scaffold that can present pharmacophoric groups in fixed spatial orientations. This contrasts with flexible linear polyamines such as triethylenetetramine (7 rotatable bonds), which adopt multiple low-energy conformations. The rigid scaffold may simplify SAR interpretation in fragment-based screening campaigns, though users should verify that the higher boiling point (~246 °C) is compatible with their downstream synthetic chemistry.

High-Boiling Polar Reaction Medium or Additive for High-Temperature Synthesis

With a computed boiling point of ~246 °C — approximately 31 °C higher than the 2,3,7,8-isomer — and a predicted density of 1.215 g/cm³, the 1,3,7,8-isomer may serve as a high-boiling polar additive or co-solvent for reactions requiring sustained temperatures above 200 °C. Its four amine functionalities can also act as auxiliary bases or nucleophilic catalysts. This scenario is most relevant for process chemists seeking non-volatile, nitrogen-rich reaction media that remain in the liquid phase across a wide thermal window.

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